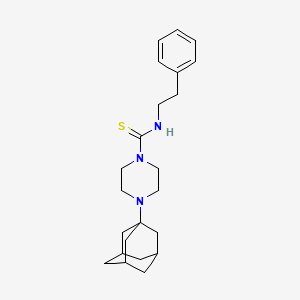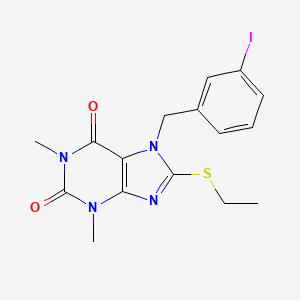![molecular formula C19H19N3O8 B11081387 3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid CAS No. 1087768-88-4](/img/structure/B11081387.png)
3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-6-en-3-yl]propanoic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a secondary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the bicyclic structure can interact with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
CAS No. |
1087768-88-4 |
|---|---|
Molecular Formula |
C19H19N3O8 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(1,5-dinitro-8-oxo-9-phenacyl-3-azabicyclo[3.3.1]non-6-en-3-yl)propanoic acid |
InChI |
InChI=1S/C19H19N3O8/c23-14(13-4-2-1-3-5-13)10-15-18(21(27)28)8-6-16(24)19(15,22(29)30)12-20(11-18)9-7-17(25)26/h1-6,8,15H,7,9-12H2,(H,25,26) |
InChI Key |
VYBMUZYWZUECGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C=CC(=O)C(C2CC(=O)C3=CC=CC=C3)(CN1CCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11081308.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B11081319.png)
![N'-[bis(4-ethoxyphenyl)(hydroxy)acetyl]-N-[1-(4-ethoxyphenyl)ethyl]benzohydrazide](/img/structure/B11081331.png)
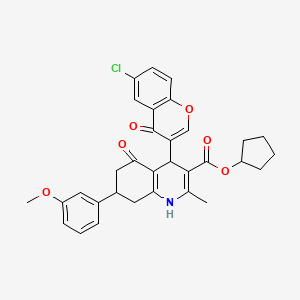
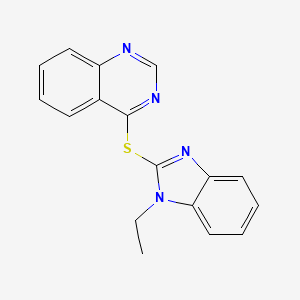
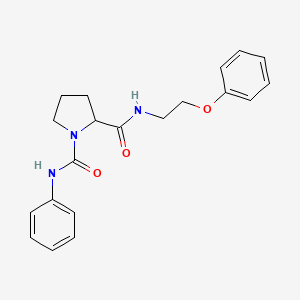
![1H-[1,2,3]Triazole-4-carboxylic acid, 1-(4-aminofurazan-3-yl)-5-[(4-chlorophenylamino)methyl]-, ethyl ester](/img/structure/B11081353.png)
![4-chloro-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B11081360.png)
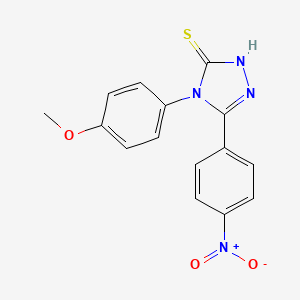
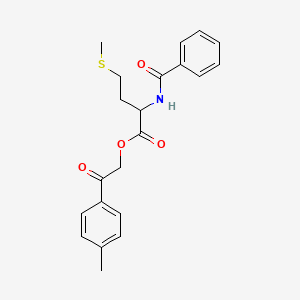
![2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11081370.png)
